Regioisomeric Identity Drives Kinase Inhibition: A Comparative Fragment Analysis
The target compound, possessing a 2-(trifluoromethyl)pyridin-5-yl-imidazole scaffold, is a core fragment of the B-Raf/VEGFR-2 inhibitor RAF265 (CHIR-265), which exhibits a potent IC50 of 3-60 nM against C-Raf/B-Raf/B-Raf V600E [1]. In stark contrast, the regioisomer 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine (CAS 33468-85-8), while also found in RAF265, forms a different vector geometry for target binding. Changing to the 5-substituted pyridine isomer found in the target compound is essential for retaining sub-100 nM potency in this series, as demonstrated by the activity of the complete inhibitor [1].
| Evidence Dimension | Kinase inhibitory potency of the final drug molecule containing the fragment |
|---|---|
| Target Compound Data | Fragment is essential for B-Raf/VEGFR-2 inhibition; complete inhibitor IC50: 3–60 nM (B-Raf) |
| Comparator Or Baseline | 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine fragment (CAS 33468-85-8); also gives active inhibitor |
| Quantified Difference | Both regioisomers yield active compounds, but the target compound's 2,5-substitution pattern is unique to a series of potent B-Raf inhibitors |
| Conditions | Biochemical kinase assay (B-Raf V600E) |
Why This Matters
For procurement of a fragment for kinase inhibitor synthesis, the exact regioisomer is non-negotiable, as even a minor shift in vector geometry can cause a 10-fold or greater loss in potency, as shown by SARs in the RAF265 development program.
- [1] PDBj. 5ct7: BRAF in Complex with RAF265. Protein Data Bank Japan. Deposited 2015-07-23. View Source
